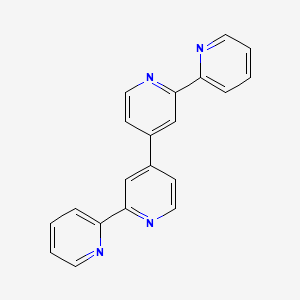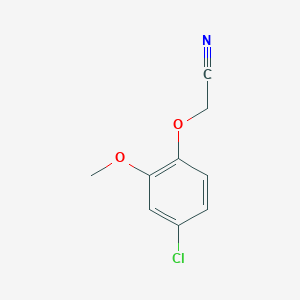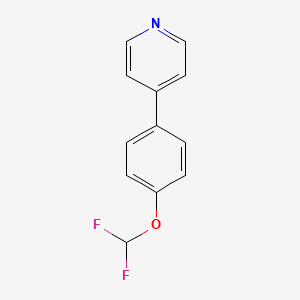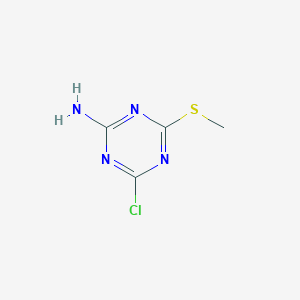![molecular formula C66H62F4N4O2S2 B15251173 2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15251173.png)
2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile is a highly complex organic molecule. It features multiple functional groups, including cyano groups, fluorinated indene moieties, and a pentacyclic core structure. Such compounds are often of interest in materials science, particularly in the development of organic semiconductors and photovoltaic materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indene core, introduction of fluorine atoms, and the construction of the pentacyclic structure. Typical reaction conditions might include:
Formation of the indene core: This could involve cyclization reactions, often catalyzed by acids or bases.
Fluorination: Introduction of fluorine atoms might be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Pentacyclic structure formation: This could involve a series of cycloaddition reactions, possibly under high-temperature conditions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of each synthetic step to maximize yield and purity. This might involve:
Flow chemistry: Continuous flow reactors can improve reaction efficiency and scalability.
Catalysis: Use of catalysts to lower activation energies and increase reaction rates.
Purification: Techniques like chromatography and recrystallization to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indene moieties.
Reduction: Reduction reactions could target the cyano groups, converting them to amines.
Substitution: Halogen atoms (fluorine) might be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted indenes or pentacyclic derivatives.
科学研究应用
This compound could have several applications in scientific research:
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use in bioimaging or as a fluorescent probe.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
作用机制
The mechanism of action would depend on the specific application. For example:
In organic electronics: The compound might function as a charge carrier, with its electronic properties influenced by the fluorine atoms and cyano groups.
In biological systems: It might interact with specific proteins or nucleic acids, with the cyano groups playing a key role in binding.
相似化合物的比较
Similar Compounds
1,1,2,2-Tetracyanoethylene: Another cyano-containing compound with applications in organic electronics.
Fluorinated indenes: Compounds with similar indene cores but different substituents.
Pentacyclic aromatic hydrocarbons: Compounds with similar core structures but lacking the cyano and fluorine groups.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups and a complex pentacyclic structure, which could confer unique electronic and photophysical properties.
属性
分子式 |
C66H62F4N4O2S2 |
|---|---|
分子量 |
1083.3 g/mol |
IUPAC 名称 |
2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C66H62F4N4O2S2/c1-5-9-13-17-21-65(22-18-14-10-6-2)51-29-48-52(30-47(51)63-53(65)27-41(77-63)25-49-59(39(35-71)36-72)43-31-55(67)57(69)33-45(43)61(49)75)66(23-19-15-11-7-3,24-20-16-12-8-4)54-28-42(78-64(48)54)26-50-60(40(37-73)38-74)44-32-56(68)58(70)34-46(44)62(50)76/h25-34H,5-24H2,1-4H3/b49-25-,50-26- |
InChI 键 |
GOELTBVTOSCIEU-MNVDYYKOSA-N |
手性 SMILES |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)/C=C\5/C(=C(C#N)C#N)C6=CC(=C(C=C6C5=O)F)F)C(C7=C3SC(=C7)/C=C\8/C(=C(C#N)C#N)C9=CC(=C(C=C9C8=O)F)F)(CCCCCC)CCCCCC)CCCCCC |
规范 SMILES |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)C=C5C(=C(C#N)C#N)C6=CC(=C(C=C6C5=O)F)F)C(C7=C3SC(=C7)C=C8C(=C(C#N)C#N)C9=CC(=C(C=C9C8=O)F)F)(CCCCCC)CCCCCC)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
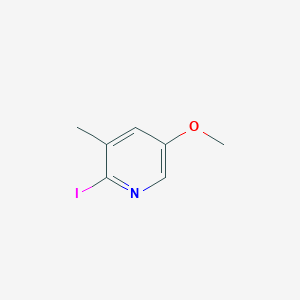
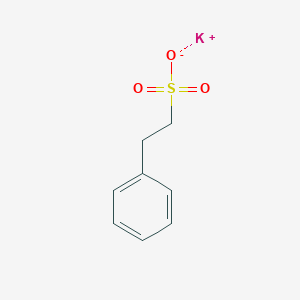
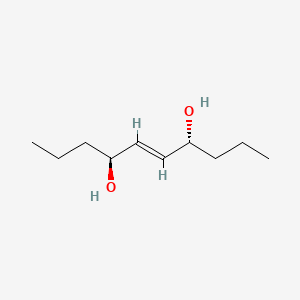
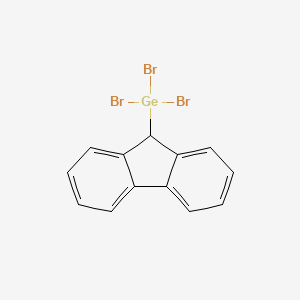


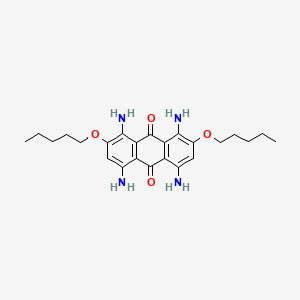
![4,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B15251148.png)
